molecular formula C12H12Cl2F2N2O B1436421 1-[2-(2,4-Difluorophenoxy)pyridin-3-yl]methanamine dihydrochloride CAS No. 2173093-05-3

1-[2-(2,4-Difluorophenoxy)pyridin-3-yl]methanamine dihydrochloride

Cat. No. B1436421
M. Wt: 309.14 g/mol
InChI Key: ADHMDGPQUGKNJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The InChIKey for 1-[2-(2,4-Difluorophenoxy)pyridin-3-yl]methanamine dihydrochloride is IJEADVGVBNZPPY-UHFFFAOYSA-N .

Scientific Research Applications

Enzymatic Inhibition and Drug Metabolism

One significant area of application is in the study of enzymatic inhibition, particularly concerning cytochrome P450 enzymes which are pivotal in drug metabolism. Selective inhibitors for these enzymes can elucidate the metabolic pathways of various drugs and predict drug-drug interactions. For instance, compounds structurally related to the one may serve as selective inhibitors for specific CYP isoforms, aiding in the understanding of their role in metabolizing small-molecule drugs (Khojasteh et al., 2011).

Metal Ion Chelation and Environmental Detoxification

Another application is in the chelation of metal ions, particularly aluminum and iron, where hydroxypyridinone derivatives have shown effectiveness. These chelators have potential medical uses, such as in treating metal overload conditions. Given the structural relation, derivatives of the specified compound might exhibit similar chelating properties, making them candidates for medical applications or environmental detoxification (Santos, 2002).

Synthesis of Bioactive Molecules

Furthermore, the compound could serve as a key intermediate in synthesizing bioactive molecules. The pyridinyl moiety, in particular, is a common feature in many pharmacologically active compounds. Research on pyridine derivatives has highlighted their importance in various fields, ranging from medicinal chemistry, where they exhibit a range of biological activities, to chemosensing applications (Abu-Taweel et al., 2022). This underscores the potential utility of the specified compound in the development of new pharmaceuticals or chemical sensors.

properties

IUPAC Name

[2-(2,4-difluorophenoxy)pyridin-3-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O.2ClH/c13-9-3-4-11(10(14)6-9)17-12-8(7-15)2-1-5-16-12;;/h1-6H,7,15H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHMDGPQUGKNJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=C(C=C(C=C2)F)F)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2,4-Difluorophenoxy)pyridin-3-yl]methanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(2,4-Difluorophenoxy)pyridin-3-yl]methanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-[2-(2,4-Difluorophenoxy)pyridin-3-yl]methanamine dihydrochloride
Reactant of Route 3
1-[2-(2,4-Difluorophenoxy)pyridin-3-yl]methanamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
1-[2-(2,4-Difluorophenoxy)pyridin-3-yl]methanamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-[2-(2,4-Difluorophenoxy)pyridin-3-yl]methanamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
1-[2-(2,4-Difluorophenoxy)pyridin-3-yl]methanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.